molecular formula C20H24N4OS B2716053 2-(1-methyl-1H-indol-3-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide CAS No. 1795471-62-3

2-(1-methyl-1H-indol-3-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Cat. No. B2716053
CAS RN: 1795471-62-3
M. Wt: 368.5
InChI Key: PNZWTYNIVCBWRL-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide, commonly known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MTAPA belongs to the class of indole-based compounds and has been found to exhibit antitumor, anti-inflammatory, and analgesic effects.

Scientific Research Applications

Research on Orexin Receptor Antagonists

Orexin receptor antagonists, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), are under development for insomnia treatment. A study on the disposition of SB-649868 in humans after a single oral dose highlighted its metabolism and elimination pathways, primarily via feces, and identified several metabolites, suggesting the compound's potential in treating sleep disorders (Renzulli et al., 2011).

NMDA Receptor Antagonists and Sensory Perception

Ketamine, an NMDA receptor antagonist, has been studied for its effects on sensory perception, including pain perception and auditory and visual disturbances. Such research provides insights into the role of NMDA receptors in sensory processing and potential therapeutic applications for sensory-related disorders (Oye et al., 1992).

β3-Adrenoceptor Agonists for Overactive Bladder

The metabolism and excretion of 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)[U-14C]phenyl]acetamide (mirabegron), a β3-adrenoceptor agonist for treating overactive bladder, were characterized in a study involving healthy subjects. This research highlighted the rapid absorption, circulation, and recovery of mirabegron and its metabolites, primarily as the unchanged form in urine and feces, underscoring the drug's pharmacokinetic profile (Takusagawa et al., 2012).

properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-23-14-16(17-6-2-3-7-18(17)23)11-19(25)22-12-15-5-4-9-24(13-15)20-21-8-10-26-20/h2-3,6-8,10,14-15H,4-5,9,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZWTYNIVCBWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3CCCN(C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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